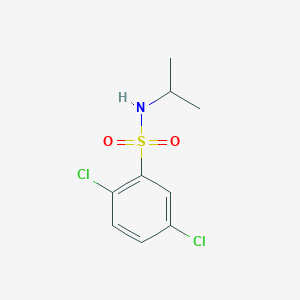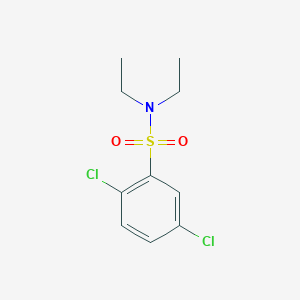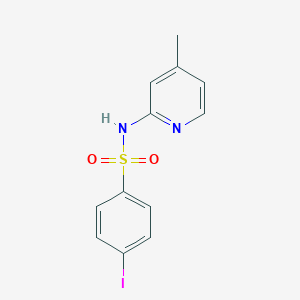
4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is known to exhibit a range of biochemical and physiological effects, which have been studied in detail by researchers.
Scientific Research Applications
4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and in the inflammatory response.
Biochemical and Physiological Effects:
4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been found to have an effect on the immune system, as it has been found to stimulate the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully explore its potential applications.
Future Directions
There are several future directions for research on 4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective anti-cancer and anti-inflammatory agents. Another area of research could focus on exploring the compound's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-iodoaniline with 4-methyl-2-pyridinesulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting compound is purified using various methods, including recrystallization and column chromatography.
properties
Product Name |
4-iodo-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H11IN2O2S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
4-iodo-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-6-7-14-12(8-9)15-18(16,17)11-4-2-10(13)3-5-11/h2-8H,1H3,(H,14,15) |
InChI Key |
QCYASFBBNOQHKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




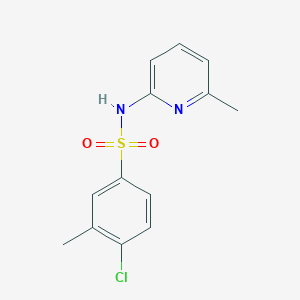

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
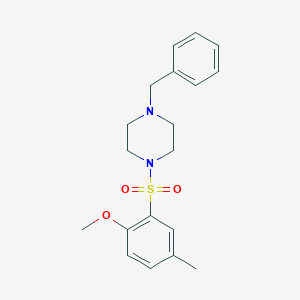
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)
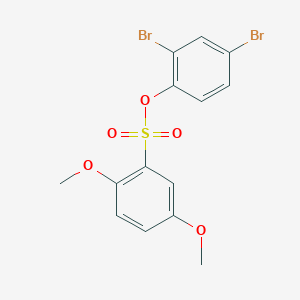
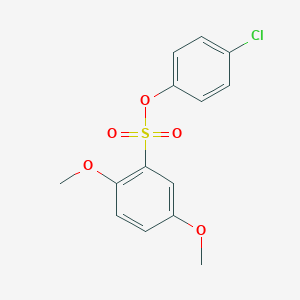
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
